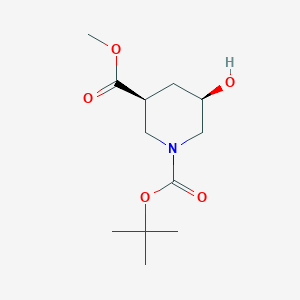

1-tert-butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZMPKMSTNKZKL-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen, followed by selective functionalization of the ring. The tert-butyl and methyl groups are introduced through alkylation reactions, while the hydroxyl group is typically added via oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

1-tert-butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s structural features make it a useful tool for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism by which 1-tert-butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-tert-Butyl 3-methyl (3R,5S)-rel-5-aminopiperidine-1,3-dicarboxylate

- CAS Number : 534572-24-2

- Molecular Formula : C₁₂H₂₂N₂O₄·HCl

- Molecular Weight : 294.77 g/mol

- Key Difference : The hydroxyl group is replaced with an amine (-NH₂) at the 5-position.

- Implications: Enhanced nucleophilicity for reactions like amide bond formation. Potential use in synthesizing amino-containing bioactive molecules (e.g., kinase inhibitors) .

1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate

- CAS Number : 1095010-45-9

- Molecular Formula: C₁₅H₁₉NO₅

- Key Difference : The tert-butyl ester is replaced with a benzyl group.

- Implications: Altered stability: Benzyl esters are more labile under hydrogenolysis conditions, enabling selective deprotection . Increased aromaticity may enhance binding to hydrophobic protein pockets.

(3S,5R)-rel-1-tert-Butyl 3-Methyl 5-(((Benzyloxy)carbonyl)amino)piperidine-1,3-dicarboxylate

- CAS Number : 191544-78-2

- Molecular Formula : C₂₀H₂₈N₂O₆

- Key Difference : A benzyloxycarbonyl (Cbz)-protected amine is introduced at the 5-position.

- Implications :

1-(tert-Butyl) 3-ethyl 5-hydroxyazepane-1,3-dicarboxylate

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Piperidine Derivatives

Key Observations:

Functional Group Impact :

- Hydroxyl groups enable hydrogen bonding in drug-receptor interactions .

- Amine or Cbz-protected derivatives expand utility in nucleophilic reactions .

Steric and Stereochemical Effects :

- The rel-(3S,5R) configuration in the target compound may influence enantioselective synthesis pathways .

- Absolute stereochemistry (e.g., (3R,5S)) in analogues like 1-(tert-Butyl) 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate could lead to divergent biological activities.

Commercial Availability :

- Many derivatives, including the target compound, are discontinued, highlighting the need for custom synthesis .

Biological Activity

1-tert-butyl 3-methyl (3S,5R)-rel-5-hydroxypiperidine-1,3-dicarboxylate is an organic compound with the molecular formula and a molecular weight of approximately 259.3 g/mol. This compound features a piperidine ring that includes hydroxyl and carboxylate functional groups, contributing to its biological activity. Its unique stereochemistry, particularly the (3S,5R) configuration, is significant in determining its interactions with biological systems.

Structural Characteristics

The compound's structure is illustrated below:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.3 g/mol |

| Stereochemistry | (3S,5R) |

| Functional Groups | Hydroxyl (-OH), Carboxylate (-COO) |

Biological Activity Overview

Research indicates that this compound exhibits several potential therapeutic applications. The compound is currently under investigation for its interactions with various biomolecules, which may lead to insights into drug development.

The exact mechanisms of action are still being elucidated; however, preliminary studies suggest that the compound may modulate various biological pathways. Specific areas of interest include:

- Neuroprotection : The compound has shown promise in protecting neuronal cells from neurotoxic agents such as amyloid-beta peptide.

- Anti-inflammatory Effects : It may influence cytokine production and reduce inflammation in astrocytes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects :

- Cytokine Modulation :

- Cell Viability Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Hydroxyl and carbamate groups | Neuroprotection against Aβ toxicity |

| (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate | Similar piperidine structure | Limited data on neuroprotective effects |

Q & A

Q. How is the compound utilized as a building block in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.